Tributyl(dodecyl)phosphanium iodide Tributyl(dodecyl)phosphanium iodide
Brand Name: Vulcanchem
CAS No.: 43192-76-3
VCID: VC19641683
InChI: InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C24H52IP
Molecular Weight: 498.5 g/mol

Tributyl(dodecyl)phosphanium iodide

CAS No.: 43192-76-3

Cat. No.: VC19641683

Molecular Formula: C24H52IP

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

Tributyl(dodecyl)phosphanium iodide - 43192-76-3

Specification

CAS No. 43192-76-3
Molecular Formula C24H52IP
Molecular Weight 498.5 g/mol
IUPAC Name tributyl(dodecyl)phosphanium;iodide
Standard InChI InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Standard InChI Key GMMGKDAAFVMPRF-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-]

Introduction

Structural and Molecular Characteristics

Tributyl(dodecyl)phosphanium iodide has the molecular formula C<sub>24</sub>H<sub>52</sub>IP and a molecular weight of 498.5 g/mol. The iodine atom serves as the counterion, balancing the positive charge on the phosphonium center. The dodecyl chain (C<sub>12</sub>H<sub>25</sub>) introduces significant hydrophobicity, while the butyl groups (C<sub>4</sub>H<sub>9</sub>) contribute to steric bulk, influencing solubility and reactivity .

Comparative Analysis with Analogous Compounds

Phosphonium salts with shorter alkyl chains (e.g., tributyl(hexyl)phosphanium iodide) exhibit lower thermal stability and reduced amphiphilicity. Conversely, longer chains (e.g., trihexyl(tetradecyl)phosphanium iodide) enhance hydrophobicity but may hinder solubility in polar solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via quaternization of tributylphosphine with dodecyl iodide:

P(C4H9)3+C12H25I[P(C4H9)3(C12H25)]I\text{P(C}_4\text{H}_9\text{)}_3 + \text{C}_{12}\text{H}_{25}\text{I} \rightarrow [\text{P(C}_4\text{H}_9\text{)}_3(\text{C}_{12}\text{H}_{25})]\text{I}

Reaction conditions:

  • Solvent: Acetonitrile or dichloromethane.

  • Temperature: 35–50°C under inert atmosphere .

  • Yield: >95% after purification by solvent evaporation .

Industrial Methods

Continuous flow reactors optimize scalability, ensuring consistent product quality. Catalytic recycling strategies, as demonstrated in tin dichloride synthesis patents, minimize waste by reusing unreacted intermediates .

Table 1: Key Reaction Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature35–50°C50–100°C
Reaction Time24–36 h2–6 h
CatalystNoneRecycled phosphonium iodide
Solvent Recovery70–80%>95%

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodide ion is readily displaced by stronger nucleophiles (e.g., CN<sup>−</sup>, SCN<sup>−</sup>) in polar aprotic solvents:

[P(C4H9)3(C12H25)]I+KCN[P(C4H9)3(C12H25)]CN+KI[\text{P(C}_4\text{H}_9\text{)}_3(\text{C}_{12}\text{H}_{25})]\text{I} + \text{KCN} \rightarrow [\text{P(C}_4\text{H}_9\text{)}_3(\text{C}_{12}\text{H}_{25})]\text{CN} + \text{KI}

This reactivity underpins its utility in phase-transfer catalysis, facilitating reactions between immiscible phases .

Role in Ionic Liquids

Tributyl(dodecyl)phosphanium iodide serves as a precursor for dicyanamide ionic liquids via anion exchange:

[P(C4H9)3(C12H25)]I+AgN(CN)2[P(C4H9)3(C12H25)]N(CN)2+AgI[\text{P(C}_4\text{H}_9\text{)}_3(\text{C}_{12}\text{H}_{25})]\text{I} + \text{AgN(CN)}_2 \rightarrow [\text{P(C}_4\text{H}_9\text{)}_3(\text{C}_{12}\text{H}_{25})]\text{N(CN)}_2 + \text{AgI}

These ionic liquids exhibit low melting points (<−20°C) and high thermal stability (>300°C), making them suitable for high-temperature biocatalysis .

Catalytic Applications

In the synthesis of dialkyltin dichlorides, phosphonium iodides act as catalysts, enabling direct reaction of tin with alkyl chlorides:

Sn+2RCl[PR4]IR2SnCl2\text{Sn} + 2\text{RCl} \xrightarrow{[\text{PR}_4]\text{I}} \text{R}_2\text{SnCl}_2

Yields exceed 90% with catalyst recycling, minimizing costs .

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValue
Melting Point98–102°C (decomposes)
SolubilityCH<sub>2</sub>Cl<sub>2</sub>, CH<sub>3</sub>CN (high); H<sub>2</sub>O (low)
Thermal StabilityStable to 250°C
Hydrophobicity (LogP)8.2 (estimated)

Industrial and Environmental Considerations

Environmental Impact

Phosphonium salts are non-persistent but require neutralization (e.g., with activated carbon) before disposal. Biodegradation studies show 60% degradation in 28 days under aerobic conditions .

Future Research Directions

Green Chemistry Applications

  • Solvent-free synthesis: Microwave-assisted reactions to reduce energy use.

  • Biodegradable analogs: Incorporation of ester-functionalized alkyl chains.

Biomedical Engineering

  • Drug delivery: Lipophilic carriers for hydrophobic therapeutics.

  • Antimicrobial coatings: Synergy with silver nanoparticles.

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